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Compound of Interest

Compound Name: Gunagratinib

Cat. No.: B10823835

A comprehensive review of publicly available data on Gunagratinib (ICP-192) reveals a
primary focus on clinical trial outcomes, with limited specific data on its preclinical safety profile
in animal models. Preclinical data is frequently mentioned as demonstrating Gunagratinib's
ability to overcome resistance to first-generation FGFR inhibitors.[1] However, detailed
preclinical toxicology findings are not readily available in the public domain. This guide,
therefore, provides an analysis based on the reported safety profile from early-phase human
clinical trials to infer the likely areas of focus and findings in the preceding preclinical
assessments.

Gunagratinib is a novel, irreversible, and highly selective pan-FGFR (Fibroblast Growth Factor
Receptor) inhibitor.[2] It is designed to target tumors with FGF/FGFR gene aberrations.[3] The
agent covalently binds to inhibit FGFR activities, a mechanism that is hypothesized to
overcome acquired resistance to earlier, reversible FGFR inhibitors.[1][4]

Inferred Preclinical Safety and Tolerability

The safety profile observed in the Phase I/lla clinical trials (NCT03758664) provides the most
detailed insights into the potential toxicities of Gunagratinib that would have been initially
identified and characterized in preclinical animal models. The reported treatment-related
adverse events in humans are consistent with the known on-target effects of FGFR inhibition.

Key Adverse Events Observed in Clinical Trials
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The most common treatment-related adverse events (TRAES) reported in patients receiving
Gunagratinib are summarized below. These are likely the primary toxicities monitored and
characterized in preclinical studies.

Incidence in Clinical Trial

Adverse Event Category Specific Adverse Event .

Patients (>20%)
Metabolism and Nutrition Hyperphosphatemia 73.33%
Hypercalcemia 33.33%
Hypertriglyceridemia 26.67%
Increased Blood Uric Acid 20.00%

N Increased Aspartate
Hepatobiliary ) 26.67%
Aminotransferase (AST)

Increased Alanine
. 23.33%
Aminotransferase (ALT)

Gastrointestinal Diarrhea 26.67%

Data sourced from a safety analysis of 30 patients in a Phase I/lla trial.[5]

Notably, hyperphosphatemia is a well-recognized class effect of FGFR inhibitors and is
considered a pharmacodynamic biomarker of target engagement.[1][4] In clinical settings, this
was manageable.[1] Importantly, no dose-limiting toxicities were reported, and the maximum
tolerated dose had not been reached in the early dose-escalation studies, suggesting a
generally manageable safety profile.[2][5] Central serous retinopathy, a known toxicity of some
other FGFR inhibitors, was not observed with Gunagratinib in the reported data.[5]

Comparative Context with Other FGFR Inhibitors

While a direct comparative table of preclinical data is not possible due to the lack of public
information for Gunagratinib, a comparison of the clinical safety profile with other approved
FGFR inhibitors like Pemigatinib and Infigratinib shows a similar pattern of on-target toxicities.
Hyperphosphatemia is a consistent finding across this class of drugs. Differences in the rates
of other adverse events, such as nail toxicities, stomatitis, and ocular events, would be key
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differentiators in a direct preclinical comparative study. Gunagratinib has demonstrated a good
safety and tolerability profile in comparison to other approved FGFR inhibitors in a clinical
setting.[6]

Experimental Protocols

Below is a standardized, representative protocol for a preclinical toxicology study that would be
conducted for a novel FGFR inhibitor like Gunagratinib.

Title: A Repeat-Dose Toxicology Study of Gunagratinib in Sprague-Dawley Rats and Beagle
Dogs.

Objective: To evaluate the potential toxicity of Gunagratinib following daily oral administration
for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day
recovery period.

Methodology:

Animal Models: Male and female Sprague-Dawley rats (n=10/sex/group) and Beagle dogs
(n=3/sex/group).

e Dosing: Gunagratinib administered once daily via oral gavage. Dose groups would include
a vehicle control, a low-dose, a mid-dose, and a high-dose group. Doses would be
determined from preliminary dose-range finding studies.

o Duration: 28 days of continuous dosing followed by a 14-day recovery period for a subset of
animals.

e Parameters Monitored:

o

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.

o

Body Weight and Food Consumption: Measured weekly.

[¢]

Ophthalmology: Examinations performed pre-study and at termination.

[e]

Electrocardiography (ECG): Performed on dogs pre-study and at multiple time points.
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[e]

Clinical Pathology: Hematology, clinical chemistry (including phosphate and calcium
levels), and coagulation parameters assessed at baseline and termination.

o Toxicokinetics: Blood samples collected at various time points to determine the plasma
concentration of Gunagratinib.

o Gross Pathology and Organ Weights: Full necropsy performed at the end of the dosing or
recovery period.

o Histopathology: A comprehensive panel of tissues from all animals examined
microscopically.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Gunagratinib.
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Caption: General workflow for a 28-day repeat-dose preclinical toxicology study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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